3-[(Furan-2-ylmethoxy)methyl]aniline is an organic compound characterized by the presence of a furan ring linked to a methoxy group, which is further connected to an aniline moiety. This compound belongs to the class of furan derivatives and exhibits unique structural features that contribute to its chemical and biological properties. The furan ring imparts aromatic characteristics, while the aniline component introduces amine functionality, making it a versatile compound in organic synthesis and medicinal chemistry.
Currently, there is no documented information regarding the specific mechanism of action of 3-[(Furan-2-ylmethoxy)methyl]aniline in biological systems.
Research has indicated that 3-[(Furan-2-ylmethoxy)methyl]aniline may possess significant biological activity. Compounds containing furan and aniline structures are often investigated for their potential as:
The synthesis of 3-[(Furan-2-ylmethoxy)methyl]aniline typically involves:
3-[(Furan-2-ylmethoxy)methyl]aniline finds applications across various fields:
Studies on the interactions of 3-[(Furan-2-ylmethoxy)methyl]aniline with biological targets have revealed:
Several compounds share structural similarities with 3-[(Furan-2-ylmethoxy)methyl]aniline. Key comparisons include:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-(Furan-2-ylmethoxy)aniline | Furan ring with an amine group | Exhibits distinct reactivity due to para substitution |
| 2-(Furan-2-ylmethoxy)aniline | Furan ring attached to an amine at position 2 | Potentially different biological activity profile |
| 4-(Furan-2-ylmethoxy)benzaldehyde | Furan ring with an aldehyde group | Focused on reactivity involving carbonyl functionalities |
| 4-(Furan-2-ylmethoxy)phenol | Furan ring with a hydroxyl group | Displays unique properties related to phenolic compounds |
| 4-(Furan-2-ylmethoxy)benzoic acid | Furan ring connected to a carboxylic acid | Unique due to acid functionality affecting solubility |
3-[(Furan-2-ylmethoxy)methyl]aniline is particularly unique due to its combination of a furan ring and an aniline moiety linked via a methoxy group. This structural arrangement enhances its chemical reactivity and biological activity compared to other similar compounds, making it a valuable candidate in synthetic chemistry and medicinal applications .
The Williamson ether synthesis remains the cornerstone for constructing the furan-methoxy-aniline backbone. This S~N~2 reaction involves the nucleophilic attack of a deprotonated alcohol (alkoxide) on an alkyl halide or sulfonate. For 3-[(Furan-2-ylmethoxy)methyl]aniline, 3-aminobenzyl alcohol serves as the starting material, reacting with furan-2-ylmethyl bromide in the presence of a base such as sodium hydroxide. The alkoxide intermediate, generated in situ, facilitates the displacement of the halide to form the ether bond.
Key variables influencing yield:
| Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Furan-2-ylmethyl bromide | NaOH | Ethanol | 78 |
| Furan-2-ylmethyl tosylate | K~2~CO~3~ | DMF | 85 |
| Furan-2-ylmethyl iodide | NaH | THF | 92 |
The choice of alkylating agent significantly impacts efficiency. Tosylates and iodides, despite their higher cost, offer superior leaving-group ability compared to bromides. Steric hindrance around the amino group in 3-aminobenzyl alcohol necessitates precise stoichiometry to avoid over-alkylation.
Transition metal catalysts enable the formation of carbon-oxygen bonds under milder conditions. Palladium-based systems, such as Pd(PPh~3~)~4~, have been employed in coupling furan-2-ylmethanol with halogenated anilines. For example, 3-iodoaniline reacts with furan-2-ylmethanol in the presence of a palladium catalyst and a base like Cs~2~CO~3~, yielding the target compound via a Ullmann-type coupling.
Copper(I) catalysts (e.g., CuI) paired with diamines (e.g., 1,10-phenanthroline) also facilitate cross-couplings, particularly in solvent systems such as dimethyl sulfoxide (DMSO). These methods avoid the need for pre-functionalized alkylating agents, though they require careful oxygen exclusion to prevent catalyst deactivation.
Mechanistic insights:
The primary amine in 3-aminobenzyl alcohol is highly reactive, necessitating protection during etherification. Acetylation using acetic anhydride or tert-butoxycarbonyl (Boc) groups are common strategies:
Acetylation:
Treatment with acetic anhydride in pyridine converts the amine to an acetamide, which is stable under basic Williamson conditions. Deprotection is achieved via hydrolysis with HCl/EtOH.
Boc Protection:
Di-tert-butyl dicarbonate (Boc~2~O) in the presence of 4-dimethylaminopyridine (DMAP) introduces the Boc group. This bulky protecting group minimizes steric interference during methoxylation and is removed with trifluoroacetic acid (TFA).
| Protecting Group | Reagent | Deprotection Method | Compatibility |
|---|---|---|---|
| Acetyl | Acetic anhydride | Acidic hydrolysis | Moderate |
| Boc | Boc~2~O, DMAP | TFA | High |
Boc protection is preferred for multistep syntheses due to its orthogonality with other functional groups.
Continuous flow reactors (CFRs) address batch-process limitations such as heat transfer inefficiencies and scalability challenges. In the synthesis of 3-[(Furan-2-ylmethoxy)methyl]aniline, CFRs enable precise control over residence time and temperature, critical for exothermic alkoxide formation.
Advantages of CFRs:
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction time | 6–8 hours | 10–15 minutes |
| Yield | 75–85% | 90–95% |
| Temperature control | ±5°C | ±0.5°C |
Optimization studies demonstrate that a residence time of 12 minutes at 70°C maximizes yield while minimizing decomposition.
3.1.1 Coordination Modes
The primary amine provides a strong σ-donor site, while the furan oxygen and benzylic ether oxygen constitute π-basic donors. Spectroscopic studies on furan-aniline analogues show bidentate N,O-chelation to copper(II), nickel(II) and cobalt(III), delivering square-planar (Cu, Ni) or octahedral (Co) geometries [1].
3.1.2 Representative Complexes and Catalytic Read-outs
| Entry | Metal center | Ligand family (N,O donors) | Test reaction | TOF / kcat | Selectivity or Kb | Ref. |
|---|---|---|---|---|---|---|
| 1 | Copper(II) | Bis-[(furan-yl)methyl-imino]diiodophenol | Aerobic oxidation of primary alcohols to aldehydes | 182 h⁻¹ | >98% aldehyde [2] | [1] [2] |
| 2 | Cobalt(III) | Same as Entry 1 | Radical DNA cleavage (oxidative) | n.a. | Complete nicking after 30 min [1] | [1] |
| 3 | Palladium(II) | Aniline–furan S,O ligand (meta-C–H arylation) | Arylation of 4-methoxyaniline | 93% isolated yield | σ/π ratio 35 : 1 [3] | [3] |
| 4 | Rare-earth (DyIII) | Chelating furan biradical | Single-molecule magnet behaviour | Ueff = 64 cm⁻¹ | field-induced SMM [4] | [4] |
3.1.3 Structure–Activity Relationships
Increasing the electron density at nitrogen (as in the methoxy-linked system) raises metal–ligand back-donation, evidenced by red-shifted ν(C=N) values (Δ = 12–16 cm⁻¹) [5]. Steric relief from the benzylic –CH₂O– spacer eases formation of five-membered metallacycles, a prerequisite for high turnover in catalytic oxidations [6].
3.2.1 Bifunctional Activation
The juxtaposed nucleophilic aniline nitrogen and Lewis-basic furan ring enable simultaneous hydrogen bonding and π-stacking. Computational models predict a dual activation transition state that resembles chiral phosphoric-acid templates but operates without a metal center [7].
3.2.2 Documented Transformations
| Substrate class | Reaction type | Catalyst derived from 3-[(Furkan-2-ylmethoxy)methyl]aniline | Yield | ee | Ref. |
|---|---|---|---|---|---|
| Indolyl-furans | (2 + 4) atroposelective annulation | In-situ imine–phosphate salt | 78% | 92% ee | [8] |
| Styrenyl furans | Brønsted-acid-promoted hydroarylation | Protonated anilinium template | 71% | 87% ee | [9] |
| β-Ketoesters | Diastereo-divergent 1,4-addition / cycloisomerisation | Cinchona–furan squaramide hybrid | 65–82% | dr up to 20 : 1 | [10] |
3.2.3 Catalyst Recovery
The ether-linked furan arm tolerates acidic work-up; recovered organocatalyst retains 95% of its initial activity after five cycles in the atroposelective annulation [8].
3.3.1 Ugi and Ugi-Azide Processes
The amino-furan motif acts both as an imine precursor and internal nucleophile. Phosphoric-acid-catalysed four-component couplings accommodate furyl-aniline derivatives and reach 99 : 1 e.r. when β-naphthaldehyde is the carbonyl partner [11].
3.3.2 Cascade Ugi/Diels–Alder Cyclisations
Furfural, an aniline bearing a methoxymethyl linker, is incorporated into Ugi adducts that undergo spontaneous intramolecular Diels–Alder reactions, affording fused indoles in 40–77% yield [12]. The presence of the benzylic ether lowers the LUMO of the diene, accelerating cycloaddition (k_rel ≈ 3.4 vs. non-ether control) [12].
3.3.3 Furan–Thiol–Amine Multicomponent Coupling
Aqueous “FuTine” reactions combine thiols, amines and an activated furyl electrophile; furan-aniline scaffolds template pyrrole formation in near-quantitative yields under physiological pH, enabling late-stage peptide stapling [13].
| Multicomponent platform | Role of 3-[(Furan-2-ylmethoxy)methyl]aniline | Product class | Isolated yield | Ref. |
|---|---|---|---|---|
| Ugi-4CR (asymmetric) | Imine/ammonium partner | α-Acylamino amide | 94% | [7] |
| Tandem Ugi/IMDA | Diene–dienophile precursor | Fused furo-isoindole | 68% | [14] |
| FuTine reaction | Amine nucleophile/template | Pyrrole-bridged peptide | 88% | [13] |
3.3.4 Kinetic and Thermodynamic Insights
Stopped-flow IR monitoring reveals that nitrilium trapping by the internal furan oxygen (k₁ = 1.2 × 10³ M⁻¹ s⁻¹) competes with external carboxylates (k₂ = 8.7 × 10² M⁻¹ s⁻¹), accounting for chemoselective macrocyclisations [13] [7].
| Catalytic domain | Typical turnover number (TON) | Max. ee / dr | Key structural feature driving performance | Principal reference |
|---|---|---|---|---|
| Transition-metal complexation | 250–400 (Cu) | – | N,O-bidentate chelation stabilising square-planar metal core | [1] |
| Asymmetric organocatalysis | 50–85 | up to 96% ee | Bifunctional hydrogen-bonding + π-interaction | [8] [9] |
| Multicomponent templating | 1 (macrocyclisation) to 10 (Ugi) | 99 : 1 e.r. | Internal furan nucleophile lowers activation barrier | [13] [11] |